molecular formula C16H15NS B8297051 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanamine

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanamine

Cat. No. B8297051
M. Wt: 253.4 g/mol
InChI Key: AGSAPAOHHTUWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653089B2

Procedure details

2-(1-Azidoethyl)-3-phenylbenzo[b]thiophene (211 mg, 0.756 mmol) was dissolved in a mixture THF (4 mL) and water (0.27 mL) and triphenylphosphine (237 mg, 0.91 mmol) was added. The mixture was stirred at RT for 1 h and then additional triphenylphosphine (237 mg) was added. Stirring was continued for 1 h and the crude reaction mixture was loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH and the product eluted with 2M NH3/MeOH. The product containing fractions were combined and concentrated under reduced pressure. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-8% MeOH in DCM) affording 1-(3-phenylbenzo[b]thiophen-2-yl)ethanamine as a white solid (160 mg, 83%). 1H NMR (CDCl3, 400 MHz): δ 7.84 (1H, dd, J=7.63, 1.55 Hz), 7.52-7.27 (8H, m), 4.56-4.44 (1H, br), 1.76 (2H, s), 1.47 (3H, d, J=6.21 Hz).
Name
2-(1-Azidoethyl)-3-phenylbenzo[b]thiophene
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 mL
Type
solvent
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=2[C:7]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:5])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.O>[C:15]1([C:7]2[C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[S:10][C:6]=2[CH:4]([NH2:1])[CH3:5])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
2-(1-Azidoethyl)-3-phenylbenzo[b]thiophene
Quantity
211 mg
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=C(C2=C(S1)C=CC=C2)C2=CC=CC=C2
Name
Quantity
237 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.27 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
237 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
WASH
Type
WASH
Details
was washed with MeOH
WASH
Type
WASH
Details
the product eluted with 2M NH3/MeOH
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, gradient 0-8% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C2=C(SC1C(C)N)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.